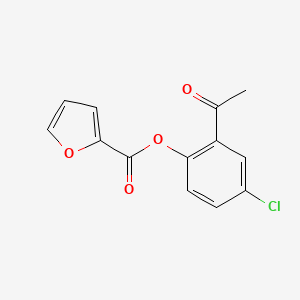![molecular formula C16H18ClNO B5221847 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Phenylchloromethylfenol and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol involves its ability to inhibit the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Additionally, it has been found to inhibit the activity of histamine receptors, which are responsible for the allergic response in the body.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol has been found to have various biochemical and physiological effects on the body. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it has been found to reduce the levels of histamine in the body, which can cause allergic reactions. It has also been found to have antitumor effects by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol in lab experiments include its ability to inhibit the activity of specific enzymes and receptors in the body, making it a potential candidate for the treatment of pain, inflammation, and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are many future directions for the study of 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol. One potential direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound in other fields such as agriculture and environmental science should also be explored.
In conclusion, 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of this compound in various fields.
Synthesis Methods
The synthesis of 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol involves the reaction of 3-chlorobenzylmagnesium chloride with N-methyl-N-phenylethanolamine in the presence of a catalyst. This reaction yields 2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol as the final product.
Scientific Research Applications
2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-18(11-13-6-5-9-15(17)10-13)12-16(19)14-7-3-2-4-8-14/h2-10,16,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNLXMPRYAPDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)